1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indoline derivatives, including 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, involves a variety of methods that have been developed to accommodate the intricate structure of indolines. One common approach is through the manipulation of indole synthesis strategies, which have been classified into several types, each focusing on the formation of specific bonds within the indole ring system. These methods are essential for constructing the indoline core, which can then be further modified to introduce the benzyloxy carbonyl group and the carboxylic acid functionality (Taber & Tirunahari, 2011).
Molecular Structure Analysis
The molecular structure of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is characterized by the presence of an indoline backbone, which is a heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The addition of the benzyloxy carbonyl group and carboxylic acid moiety to this backbone significantly influences the compound's chemical behavior and reactivity. These functional groups are crucial for the compound's ability to participate in various chemical reactions and for its potential applications in medicinal chemistry and material science.
Chemical Reactions and Properties
The chemical reactions and properties of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid are largely defined by its functional groups. The benzyloxy carbonyl group is a protective group often used in peptide synthesis, while the carboxylic acid functionality allows for the formation of derivatives through reactions such as esterification and amide formation. These reactions are vital for the compound's utility in synthesizing more complex organic molecules (Skonberg et al., 2008).
Scientific Research Applications
Prolyl Endopeptidase Inhibitor : This compound acts as a prolyl endopeptidase inhibitor and takes on a polyproline II conformation. This finding is significant in the field of enzyme inhibition research (Tsutsumi, Okonogi, Takeuchi, & Kodama, 1995).
Synthesis of Olivacine Derivatives : It is used in the synthesis of 3-methoxyolivacine and olivacine, which are significant in the field of organic synthesis and medicinal chemistry (Miki, Tsuzaki, Hibino, & Aoki, 2004).
Synthetic Intermediates for Pharmacologically Active Compounds : 4-Benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, closely related to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, serve as important intermediates in synthesizing a new class of pharmacologically active compounds (Jain, Gupta, Ganesan, Pande, Pardasani, & Malhotra, 2005).
Studying Indole Metabolism in Plants and Animals : The synthesis of hydroxyindole-3-carboxylic acids, similar in structure to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, is important for studying indole compound metabolism in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Synthesis of Substituted Triazoles : 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is involved in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, useful for synthesizing various substituents (Uhlmann, Felding, Vedsø, & Begtrup, 1997).
ACE Inhibitors : (S)-2-Indolinecarboxylic acid, an intermediate related to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, is used in the synthesis of ACE inhibitors, highlighting its significance in pharmaceutical research (de Lange, Hyett, Maas, Mink, van Assema, Sereinig, de Vries, & de Vries, 2011).
Safety And Hazards
This compound is classified as a Combustible Solid (Storage Class Code 11) with WGK 3 . It does not have a flash point . It may cause respiratory irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water upon contact, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYWTITVKXHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347562 | |
Record name | 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid | |
CAS RN |
117483-89-3 | |
Record name | 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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